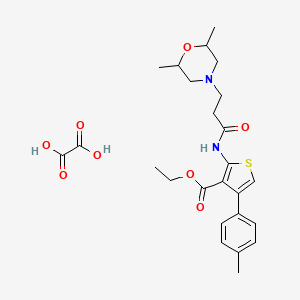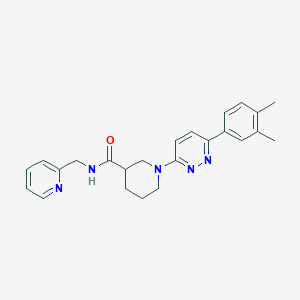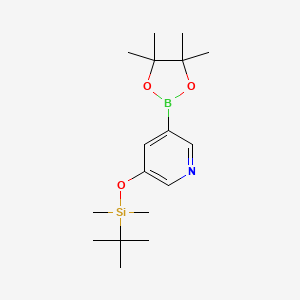
5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of organoboron reagents like “this compound” often involves the use of Knochel-Grignard reagents, which are known for their functional group tolerance .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic ester group (Bpin). The Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the boronic ester group (Bpin). The Bpin moiety is remarkably small, which minimizes steric interactions and influences the reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is utilized in organic synthesis, particularly in the preparation of tert-butyl esters. A novel protocol demonstrates the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters with high yields, emphasizing its utility in cross-coupling reactions and the production of a variety of substrates including benzenes, pyridines, and quinolines (Li et al., 2014).
Analytical Challenges and Solutions
In analytical chemistry, pinacolboronate esters like this compound pose unique challenges due to their facile hydrolysis. Innovative approaches are necessary for stabilizing and analyzing these esters, leading to the development of advanced chromatographic methods (Zhong et al., 2012).
Role in Suzuki Coupling
This compound plays a significant role in Suzuki coupling reactions. For instance, 3-Pyridylboronic acid and its pinacol ester, closely related to this compound, are used in Suzuki coupling for the synthesis of complex organic compounds like quinolines (Li et al., 2005).
Catalytic Applications
The compound finds applications in catalytic processes as well. For example, it's used in decarboxylative borylation of aryl and alkenyl carboxylic acids, showcasing its role in organic synthesis involving carboxylic acid as building blocks (Cheng et al., 2017).
Applications in Polymer Chemistry
In the field of polymer chemistry, boronic esters like the one are involved in reactions leading to the creation of novel polymers. These compounds can undergo radical polymerization, leading to the synthesis of conventionally inaccessible copolymers (Makino et al., 2020).
Fluorescence and Sensing Applications
Additionally, compounds similar to this compound are used in fluorescence-based applications and as sensors for detecting carbohydrates, demonstrating its versatility in analytical and sensor technologies (Hashemzadeh et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 5-((tert-Butyldimethylsilyl)oxy)pyridine-3-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura cross-coupling reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound interacts with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers its organic group to palladium .
Biochemical Pathways
The compound’s action primarily affects the pathway of carbon-carbon bond formation in organic synthesis . The downstream effects include the creation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction .
Pharmacokinetics
Its stability, reactivity, and solubility can impact its effectiveness in reactions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is crucial in fields like medicinal chemistry, where these reactions can help create new pharmaceuticals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents . For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the reaction conditions must be carefully controlled to ensure the compound’s effective action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-10-13(11-19-12-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPERGWONXHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)
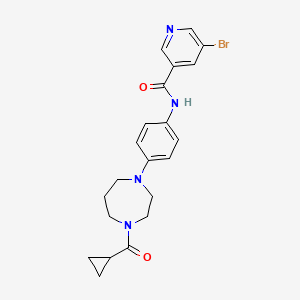
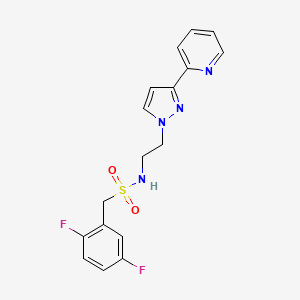

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536841.png)
